Cetocycline hydrochloride Cetocycline hydrochloride Cetocycline hydrochloride is an antibacterial biochemical. Cetocycline (formerly chelocardin or cetotetrine) is structurally related to the tetracyclines. It is active against many clinical isolates of aerobic gram-negative bacilli, but is less active against staphylococci, and has no activity against Pseudomonas.
Brand Name: Vulcanchem
CAS No.: 56433-46-6
VCID: VC0523228
InChI: InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1
SMILES: CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl
Molecular Formula: C22H22ClNO7
Molecular Weight: 447.9 g/mol

Cetocycline hydrochloride

CAS No.: 56433-46-6

Cat. No.: VC0523228

Molecular Formula: C22H22ClNO7

Molecular Weight: 447.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cetocycline hydrochloride - 56433-46-6

Specification

CAS No. 56433-46-6
Molecular Formula C22H22ClNO7
Molecular Weight 447.9 g/mol
IUPAC Name (1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride
Standard InChI InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1
Standard InChI Key PPJJEMJYGGEVPV-JKPGXYSKSA-N
Isomeric SMILES CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl
SMILES CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl
Canonical SMILES CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl
Appearance Solid powder

Introduction

Structural and Chemical Properties of Tetracycline Hydrochloride

Tetracycline hydrochloride (C₂₂H₂₅ClN₂O₈) is the hydrochloride salt of tetracycline, a broad-spectrum antibiotic derived from Streptomyces bacteria. Its molecular weight is 480.9 g/mol, and it features a linear fused tetracyclic nucleus (rings A–D) with functional groups including a dimethylamino group at C4, hydroxyl groups at C6, C10, and C12a, and a carboxamide at C2 . The hydrochloride salt enhances solubility in aqueous solutions, making it suitable for oral and topical formulations .

Crystallographic and Spectroscopic Data

  • Infrared (IR) Spectrum: Key absorption bands include O–H stretches (3200–3500 cm⁻¹), C=O stretches (1660–1680 cm⁻¹), and aromatic C–C vibrations (1450–1600 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR): Assignments for tetracycline hydrochloride have been validated via quantitative NMR (q-NMR), confirming proton environments consistent with its tetracyclic framework .

Pharmacological Profile

Mechanism of Action

Tetracycline hydrochloride inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment . It also disrupts membrane integrity, causing cytoplasmic leakage .

Pharmacokinetics

  • Bioavailability: 80% after oral administration .

  • Half-life: 8–11 hours (prolonged to 57–108 hours in renal impairment) .

  • Excretion: Primarily renal (>60%), with minor fecal elimination .

Clinical Applications and Resistance

Therapeutic Uses

  • Infections: Acne, cholera, syphilis, and rickettsial diseases .

  • Veterinary Medicine: Used in livestock for bacterial infections .

Resistance Mechanisms

  • Efflux pumps (e.g., TetA): Reduce intracellular drug concentration .

  • Ribosomal protection proteins (e.g., TetM): Displace tetracycline from the 30S subunit .

Analytical Methods and Stability

Quantification Techniques

  • Liquid Chromatography (LC-UV): Detects tetracycline and related impurities with ≤0.1% resolution .

  • Thermogravimetric Analysis (TGA): Measures non-volatile residues (≤0.3% w/w) .

Degradation Pathways

  • pH-dependent hydrolysis: Forms anhydrotetracycline under acidic conditions .

  • Photodegradation: Exposure to UV light generates epi-tetracycline .

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